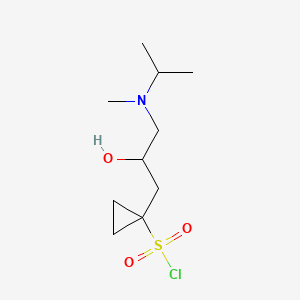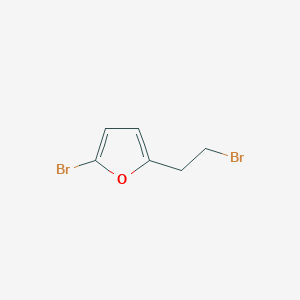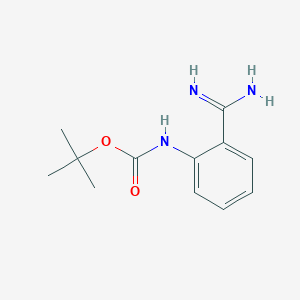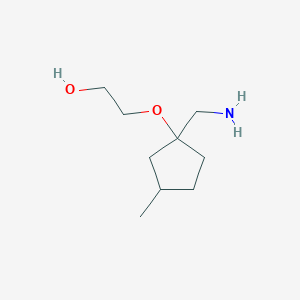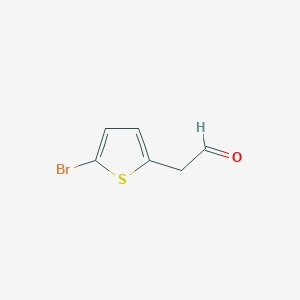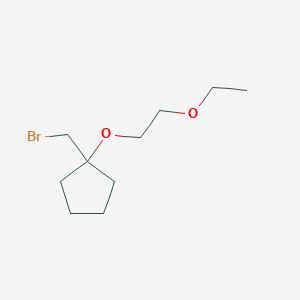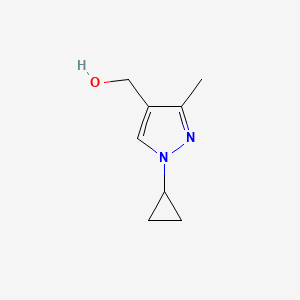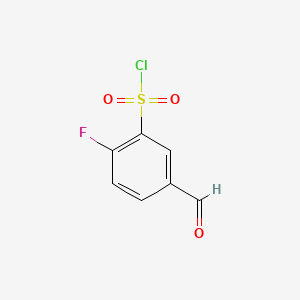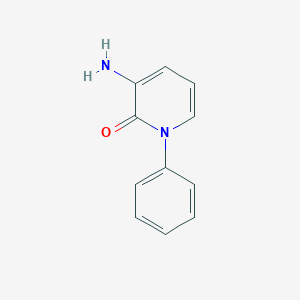
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO3S It is a derivative of benzenesulfonamide, characterized by the presence of diethyl and hydroxymethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylamine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzenesulfonamide.
Reduction: N,N-Diethyl-4-(aminomethyl)benzenesulfonamide.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
N,N-Diethyl-4-aminobenzenesulfonamide: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
N,N-diethyl-4-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-12(4-2)16(14,15)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
FTVUGGDEGXBIBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


